Erythromycin, anhydro-, N-oxide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of "Erythromycin, Anhydro-, N-oxide" and its analogs involves complex organic reactions that are designed to modify erythromycin's structure for various scientific purposes. For instance, the synthesis of delta 6,7-anhydroerythromycin C, a related compound, demonstrates the ability to reprogram polyketide synthesis to produce novel erythromycin analogs with specific modifications (Donadio et al., 1993).

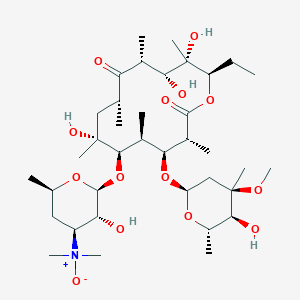

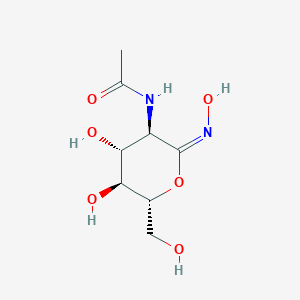

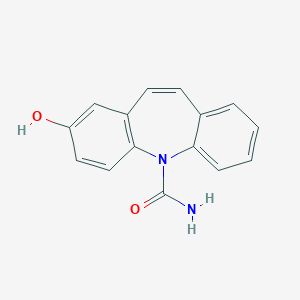

Molecular Structure Analysis

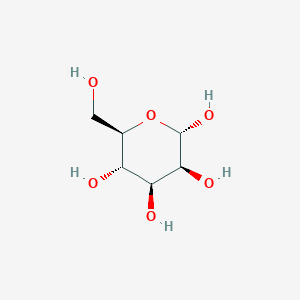

The molecular structure of "Erythromycin, Anhydro-, N-oxide" is characterized by its complex macrolactone ring, which is a hallmark of the erythromycin family. Detailed studies, such as those by Hassanzadeh et al. (2006), have determined the stereochemistry of anhydroerythromycin A, a principal degradation product of erythromycin, highlighting the intricate molecular configurations and the presence of multiple chiral centers (Hassanzadeh, Helliwell, & Barber, 2006).

Chemical Reactions and Properties

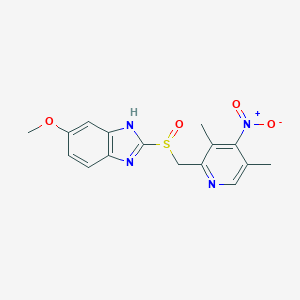

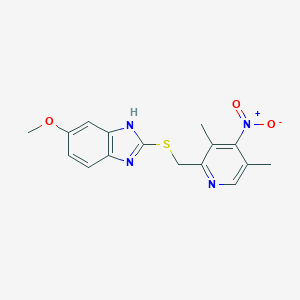

"Erythromycin, Anhydro-, N-oxide" undergoes various chemical reactions that highlight its reactivity and interaction with other compounds. The modification of erythromycin to produce N-oxide derivatives is a critical step in synthesizing novel erythromycin derivatives with enhanced properties or reduced toxicity (Ku et al., 1997).

Physical Properties Analysis

The physical properties of "Erythromycin, Anhydro-, N-oxide" include its solubility, melting point, and stability under various conditions. These properties are essential for understanding how this compound behaves in different environments, whether in a laboratory setting or within biological systems.

Chemical Properties Analysis

The chemical properties of "Erythromycin, Anhydro-, N-oxide" encompass its reactivity, especially in the presence of other chemical agents, its potential as a catalyst, and its behavior under different chemical reactions. For example, the enhanced oxidation of erythromycin by the persulfate activated iron powder-H2O2 system is an area of interest, demonstrating the compound's reactivity and potential for environmental remediation (Li et al., 2017).

Wissenschaftliche Forschungsanwendungen

Soil Amendment

- Scientific Field : Environmental Science and Pollution Research .

- Application Summary : Erythromycin fermentation residue (EFR) after spray drying could be reused as a soil amendment . The effects of spray-dried EFR on antibiotic resistance genes (ARGs), nitrogen cycling, and microbial community structure in soil are studied .

- Methods of Application : A pot experiment was conducted by adding spray-dried EFR to soil .

- Results : For the application of 1.0% spray-dried EFR, the residual erythromycin (ERY) could be rapidly removed with the half-life of 22.2 d; the total relative abundance of ARGs increased at first, but decreased to the initial level of the control group in the end .

Antibacterial Drug Development

- Scientific Field : Medicinal Chemistry .

- Application Summary : Clarithromycin and congeners are important antibacterial members of the erythromycin A 14-membered macrocyclic lactone family . The macrolide scaffold consists of a multifunctional core that carries both chemically reactive and non-reactive substituents and sites .

- Methods of Application : Two main approaches are used in the preparation of the macrolides. In semisynthesis, the naturally occurring macrocycle serves as a substrate for structural modifications of peripheral substituents .

- Results : The antibacterial potency of 11,12-cyclic carbazates is comparable to the potency of erythromycin A. N-Alkylation improves their potency as antibacterials .

Electrochemical Sensor

- Scientific Field : Electrochemistry .

- Application Summary : Arginine is used as a functional monomer and erythromycin as a template molecule to electro-polymerize a layer of molecularly imprinted polymer film on the surface of a glassy carbon electrode .

- Methods of Application : The molecularly imprinted polymer film is used as a recognition element to achieve quantitative erythromycin monitoring .

- Results : The study does not provide specific results or outcomes .

Erythromycin Degradation

- Scientific Field : Environmental Science and Pollution Research .

- Application Summary : Erythromycin (ERY), designated as a risk-prioritized macrolide antibiotic on the 2015 European Union watch list, is the third most commonly used antibiotic . ERY has revealed record-high aquatic concentrations threatening the entire ecosystem and hence demands priority remedial measures .

- Methods of Application : The study provides a comprehensive baseline for efficient reactive radical production by a phyto-mediated composite kept under a certain source of irradiation .

- Results : The study does not provide specific results or outcomes .

Scaffold Modifications in Erythromycin

- Scientific Field : Medicinal Chemistry .

- Application Summary : In reactions with 8,9-anhydro-N-desmethylerythromycin A 2′,3′-carbamate-11,12-carbonate-6,9-hemiacetal, a mixture of the tautomers of hemiketal 50a and the hydroxy-ketone 50b is obtained .

- Methods of Application : Cleavage of the product with a weak acid provides compound 51 in 88% yield .

- Results : The study does not provide specific results or outcomes .

Erythromycin Degradation

- Scientific Field : Environmental Science and Pollution Research .

- Application Summary : Erythromycin (ERY), designated as a risk-prioritized macrolide antibiotic on the 2015 European Union watch list, is the third most commonly used antibiotic . ERY has revealed record-high aquatic concentrations threatening the entire ecosystem and hence demands priority remedial measures .

- Methods of Application : The study provides a comprehensive baseline for efficient reactive radical production by a phyto-mediated composite kept under a certain source of irradiation .

- Results : The study does not provide specific results or outcomes .

Scaffold Modifications in Erythromycin

- Scientific Field : Medicinal Chemistry .

- Application Summary : In reactions with 8,9-anhydro-N-desmethylerythromycin A 2′,3′-carbamate-11,12-carbonate-6,9-hemiacetal, a mixture of the tautomers of hemiketal 50a and the hydroxy-ketone 50b is obtained .

- Methods of Application : Cleavage of the product with a weak acid provides compound 51 in 88% yield .

- Results : The study does not provide specific results or outcomes .

Zukünftige Richtungen

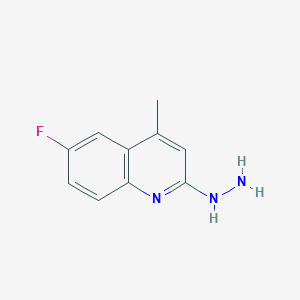

Efforts to find macrolides that were active against macrolide-resistant strains led to the development of erythromycin analogs with alkyl-aryl side chains that mimicked the sugar side chain of 16-membered macrolides, such as tylosin . Solithromycin is a fourth-generation macrolide that has a fluorine at the 2-position, and an alkyl-aryl side chain that is different from telithromycin .

Eigenschaften

IUPAC Name |

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIPOVCSQJTWHA-RWJQBGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213784 | |

| Record name | Erythromycin, anhydro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythromycin, anhydro-, N-oxide | |

CAS RN |

992-65-4, 63950-90-3 | |

| Record name | Erythromycin A N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, anhydro-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, anhydro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN A N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9KL5GX5WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

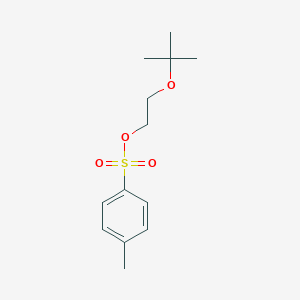

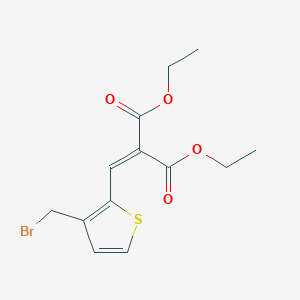

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)